molecular formula C26H25ClN2O2 B10916004 4-chloro-1-(2,5-dimethylbenzyl)-3,5-bis(2-methoxyphenyl)-1H-pyrazole

4-chloro-1-(2,5-dimethylbenzyl)-3,5-bis(2-methoxyphenyl)-1H-pyrazole

Cat. No.: B10916004
M. Wt: 432.9 g/mol
InChI Key: NMHJWEMRGQYWCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-CHLORO-1-(2,5-DIMETHYLBENZYL)-3-(2-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes a chlorinated benzyl group, a methoxyphenyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-CHLORO-1-(2,5-DIMETHYLBENZYL)-3-(2-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the chlorinated benzyl and methoxyphenyl groups. Common reagents used in these reactions include chlorinating agents, methoxyphenyl precursors, and pyrazole-forming reagents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. Industrial production also involves rigorous quality control measures to meet regulatory standards and ensure the safety and efficacy of the compound for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-[4-CHLORO-1-(2,5-DIMETHYLBENZYL)-3-(2-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically conducted in acidic or basic aqueous solutions.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Halogenating agents, nucleophiles, electrophiles; reaction conditions vary depending on the specific substitution reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or demethylated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

2-[4-CHLORO-1-(2,5-DIMETHYLBENZYL)-3-(2-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science research.

Mechanism of Action

The mechanism of action of 2-[4-CHLORO-1-(2,5-DIMETHYLBENZYL)-3-(2-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-CHLORO-1-(2,5-DIMETHYLBENZYL)-3-(2-HYDROXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER
  • 2-[4-CHLORO-1-(2,5-DIMETHYLBENZYL)-3-(2-NITROPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER
  • 2-[4-CHLORO-1-(2,5-DIMETHYLBENZYL)-3-(2-AMINOPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER

Uniqueness

The uniqueness of 2-[4-CHLORO-1-(2,5-DIMETHYLBENZYL)-3-(2-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER lies in its specific combination of functional groups and structural features. This unique structure imparts distinct chemical properties and potential applications that may not be shared by similar compounds. For example, the presence of the methoxy group may enhance its solubility and bioavailability, while the chlorinated benzyl group may contribute to its stability and reactivity.

Properties

Molecular Formula

C26H25ClN2O2

Molecular Weight

432.9 g/mol

IUPAC Name

4-chloro-1-[(2,5-dimethylphenyl)methyl]-3,5-bis(2-methoxyphenyl)pyrazole

InChI

InChI=1S/C26H25ClN2O2/c1-17-13-14-18(2)19(15-17)16-29-26(21-10-6-8-12-23(21)31-4)24(27)25(28-29)20-9-5-7-11-22(20)30-3/h5-15H,16H2,1-4H3

InChI Key

NMHJWEMRGQYWCM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C(=C(C(=N2)C3=CC=CC=C3OC)Cl)C4=CC=CC=C4OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.